Lipophilicity and Molecular Properties: Quantifying the Impact of the 4-Methoxy Substituent on Physicochemical Profile
The 4-methoxy substituent on the phenyl ring of 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid significantly increases lipophilicity compared to the unsubstituted phenyl analog. This is quantified by the calculated partition coefficient, XLogP3, a key parameter influencing membrane permeability and solubility [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 3-Phenylisoxazole-5-carboxylic acid (CAS 14442-12-7): 1.5 |
| Quantified Difference | +0.4 units (approx. 2.5x increase in partition coefficient) |
| Conditions | Calculated using XLogP3 3.0 algorithm (PubChem data) |
Why This Matters
This measurable difference in lipophilicity alters the compound's behavior in biological assays and chemical reactions, making it non-substitutable for applications where precise control over partitioning is required.
- [1] PubChem. (2025). 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid (XLogP3). PubChem CID 1132970. View Source
